rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride
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Overview
Description
Rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride is a synthetic organic compound. It belongs to the class of dioxane derivatives, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the dioxane ring through cyclization reactions.
- Introduction of the aminomethyl group via nucleophilic substitution.
- Esterification to form the carboxylate group.
- Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylate group can be reduced to alcohols or aldehydes.
Substitution: The dioxane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation of the aminomethyl group may yield nitriles.
- Reduction of the carboxylate group may yield primary alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving dioxane derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the production of polymers or other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate: Without the hydrochloride salt.
Ethyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate: With an ethyl ester instead of a methyl ester.
(2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylic acid: The free acid form.
Uniqueness
Rac-methyl (2R,5R)-5-(aminomethyl)-1,4-dioxane-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H14ClNO4 |
---|---|
Molecular Weight |
211.64 g/mol |
IUPAC Name |
methyl (2S,5S)-5-(aminomethyl)-1,4-dioxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-10-7(9)6-4-11-5(2-8)3-12-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
IFZNJQLWUYFLSU-GEMLJDPKSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CO[C@H](CO1)CN.Cl |
Canonical SMILES |
COC(=O)C1COC(CO1)CN.Cl |
Origin of Product |
United States |
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